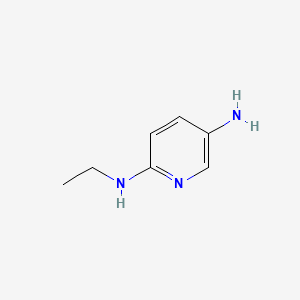

N2-Ethylpyridine-2,5-diamine

Descripción

Significance of Pyridine (B92270) Scaffolds in Organic and Inorganic Chemistry

The pyridine ring, a six-membered heteroaromatic ring structurally similar to benzene (B151609) but with one carbon atom replaced by a nitrogen atom, is a ubiquitous scaffold in chemistry. nih.govwikipedia.orgvedantu.com This structural feature imparts unique properties, including basicity and the ability to form stable salts, which are highly valuable in various chemical applications. nih.gov Pyridine and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a multitude of more complex molecules. samipubco.comresearchgate.net Their utility extends to being crucial ligands in organometallic chemistry and asymmetric catalysis. nih.gov

The presence of the nitrogen atom in the pyridine ring creates a dipole moment and influences the electron density distribution, making it more prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov This reactivity is a key factor in its versatility. In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure, found in numerous FDA-approved drugs and natural products like nicotine (B1678760) and vitamin B6 (pyridoxine). nih.govnih.govrsc.org Its ability to improve water solubility in pharmaceutically active molecules is a significant advantage. nih.gov

Structural Classification of Pyridine Diamines

Pyridine diamines are derivatives of pyridine that feature two amino groups attached to the pyridine ring. ontosight.ai Their classification is based on the relative positions of these amino groups on the pyridine ring. The possible isomers include, but are not limited to, 2,3-diaminopyridine (B105623), 2,5-diaminopyridine (B189467), 2,6-diaminopyridine (B39239), and 3,5-diaminopyridine. ontosight.ainih.govnih.govacs.org

Each of these isomers exhibits distinct electronic and steric properties, which in turn influences their chemical reactivity and potential applications. For instance, the proximity of the amino groups in 2,3-diaminopyridine allows for the formation of fused heterocyclic systems. In contrast, the more separated amino groups in 2,5-diaminopyridine and 2,6-diaminopyridine offer different opportunities for substitution and polymerization reactions.

Further classification arises from the substitution on the amino groups themselves. N2-Ethylpyridine-2,5-diamine is an example of an N-substituted pyridine diamine, where an ethyl group is attached to the amino group at the 2-position of the 2,5-diaminopyridine core. uni.luchemicalbook.combldpharm.com This substitution can significantly alter the compound's physical and chemical properties, such as its solubility, basicity, and interaction with biological targets.

| Isomer | CAS Number | Molecular Formula |

| 2,3-Diaminopyridine | 452-58-4 | C5H7N3 |

| 2,5-Diaminopyridine | 4318-76-7 | C5H7N3 |

| 2,6-Diaminopyridine | 141-86-6 | C5H7N3 |

| 3,4-Diaminopyridine | 54-96-6 | C5H7N3 |

| 3,5-Diaminopyridine | 3569-33-3 | C5H7N3 |

Historical Context of Pyridine Diamine Synthesis

The synthesis of pyridine and its derivatives has a rich history. The first pyridine base, picoline, was isolated from coal tar in 1846. samipubco.comresearchgate.net The structure of pyridine itself was elucidated independently by Wilhelm Körner in 1869 and James Dewar in 1871. wikipedia.orgsamipubco.comresearchgate.net A significant breakthrough in pyridine synthesis came in 1876 when William Ramsay synthesized the first heteroaromatic compound, pyridine, by reacting acetylene (B1199291) with hydrogen cyanide. wikipedia.orgsamipubco.comresearchgate.net

However, early methods for producing pyridine derivatives were often low-yielding. wikipedia.org The development of more efficient synthetic routes was crucial for advancing research in this area. In 1924, the Russian chemist Aleksei Chichibabin developed a pyridine synthesis reaction using inexpensive reagents, a method that remains relevant in industrial production today. wikipedia.org

The synthesis of diaminopyridines has also evolved over time. Early work often involved the reduction of dinitropyridines or the amination of halopyridines. For example, research dating back to the 1940s describes the preparation of various derivatives of 2,6-diaminopyridine. acs.org More contemporary methods provide versatile and convenient routes to substituted diaminopyridines. For instance, a method starting from 4-hydroxypyridine (B47283) has been developed for the synthesis of substituted 2,6-diacetamidopyridines. researchgate.net The Curtius reaction of pyridine dicarboxylates has also been employed to produce diaminopyridines. researchgate.net

Current Research Landscape for Diaminopyridine Derivatives

Current research into diaminopyridine derivatives is vibrant and multifaceted, with applications spanning materials science and medicinal chemistry. nih.govontosight.ai Scientists are actively synthesizing new derivatives and evaluating their biological activities. ontosight.ai

In medicinal chemistry, diaminopyridine derivatives are being investigated for a wide range of therapeutic applications. For example, series of 2,4-diaminopyridine derivatives have been synthesized and evaluated as potential tracers for neuropeptide Y Y1 receptors in positron emission tomography (PET). nih.gov Other research has focused on the development of N-phenyl-N'-substituted-pyridine-2,5-diamine derivatives as potential aromatase inhibitors for cancer treatment. researchgate.net

The structural features of diaminopyridines make them attractive scaffolds for drug design. The pyridine ring can improve water solubility, and the amino groups provide sites for further functionalization to optimize binding to biological targets. nih.gov Research is ongoing to explore the potential of these compounds as antimicrobial, anticancer, and neurological agents. ontosight.ai

In the field of materials science, diaminopyridines are used as building blocks for polymers and supramolecular assemblies. The hydrogen bonding capabilities of the amino groups and the pyridine nitrogen are key to forming well-defined structures. researchgate.net For example, N,N′-2,6-Pyridinediylbis[alkanamides] have been shown to form specific triple hydrogen bond complexes. researchgate.net

Structure

2D Structure

Propiedades

IUPAC Name |

2-N-ethylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-9-7-4-3-6(8)5-10-7/h3-5H,2,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFUZPJRTJXWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966363 | |

| Record name | 6-(Ethylimino)-1,6-dihydropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-39-5 | |

| Record name | N2-Ethyl-2,5-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Ethylpyridine-2,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Ethylimino)-1,6-dihydropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-ethylpyridine-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving N2 Ethylpyridine 2,5 Diamine

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for N2-Ethylpyridine-2,5-diamine can be approached by considering the electronic properties of the pyridine (B92270) ring and the influence of the ethylamino and amino groups. The pyridine ring is inherently electron-deficient, which predisposes it to certain types of reactions, while the amino substituents are electron-donating, modulating the ring's reactivity.

Nitrogen-centered radicals are highly reactive intermediates that can participate in a variety of synthetic transformations. acs.org For this compound, radical pathways could be initiated through the homolytic cleavage of N-H or N-C bonds, or through single-electron transfer (SET) processes. The generation of nitrogen-centered radicals from related N-aminopyridinium salts under photoredox catalysis has been demonstrated, suggesting that similar pathways may be accessible for this compound. nih.govnih.gov

These nitrogen-centered radicals can then engage in subsequent reactions such as addition to unsaturated systems or hydrogen atom transfer. The regioselectivity of these radical reactions would be influenced by the electronic and steric effects of the substituents on the pyridine ring. nih.gov

Formation of Nitrogen-Centered Radicals:

Initiation: Can be achieved through photoredox catalysis or with radical initiators.

Precursors: The amino groups of this compound could serve as precursors to nitrogen-centered radicals.

Reactivity of Nitrogen-Centered Radicals:

Addition Reactions: Can add to alkenes and alkynes to form new C-N bonds.

Cyclization Reactions: Intramolecular reactions can lead to the formation of heterocyclic structures.

While specific studies on this compound are not prevalent, the general reactivity of nitrogen-centered radicals in the context of pyridine chemistry provides a framework for predicting its behavior in radical reactions. acs.org

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is enhanced by the presence of the nitrogen heteroatom, which can stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.compearson.com For this compound, nucleophilic attack is predicted to occur preferentially at the positions ortho and para to the ring nitrogen (C2 and C4, and C6). wikipedia.orgstackexchange.comquimicaorganica.org

The mechanism of SNAr reactions on pyridines generally proceeds through a two-step addition-elimination pathway. quimicaorganica.orgnih.gov The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. stackexchange.com The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge onto the electronegative ring nitrogen. stackexchange.compearson.com

| Position of Attack | Stability of Intermediate | Rationale |

| C2/C6 | High | Negative charge can be delocalized onto the ring nitrogen. stackexchange.com |

| C4 | High | Negative charge can be delocalized onto the ring nitrogen. stackexchange.com |

| C3/C5 | Low | Negative charge cannot be delocalized onto the ring nitrogen. quimicaorganica.org |

The amino and ethylamino substituents on this compound, being electron-donating groups, would generally be expected to decrease the ring's susceptibility to nucleophilic attack. However, they can also influence the regioselectivity of such reactions.

Cascade and domino reactions offer an efficient approach to molecular complexity from simple starting materials in a single synthetic operation. For this compound, its bifunctional nature, possessing both a pyridine ring and amino groups, makes it a suitable candidate for participating in such reaction sequences.

While specific cascade reactions involving this compound are not extensively documented, related aminopyridine derivatives have been shown to undergo such transformations. nih.govdoaj.org For instance, a three-component cascade reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal, and 1,3-dicarbonyl compounds has been developed for the synthesis of diverse 2-aminopyridine (B139424) derivatives. nih.govdoaj.org It is conceivable that this compound could be incorporated into similar multi-component reactions, leading to the rapid construction of complex heterocyclic systems. A strategy involving cyclisation/ring expansion cascade sequences has also been reported for pyridine-containing hydroxy acids and amino acids. researchgate.net

Stereochemical Control and Diastereoselectivity

The concepts of stereochemical control and diastereoselectivity are pertinent when new chiral centers are formed during a chemical reaction. In the context of reactions involving this compound, if the compound or its reaction partner is chiral, or if a chiral catalyst is employed, the stereochemical outcome of the reaction becomes a critical aspect.

Currently, there is a lack of specific research in the scientific literature focusing on the stereochemical control and diastereoselectivity of reactions directly involving this compound. However, general principles of asymmetric synthesis can be applied. For instance, in a reaction where this compound acts as a nucleophile, the use of a chiral electrophile could lead to a diastereoselective transformation. Similarly, metal-catalyzed reactions involving this diamine could be rendered enantioselective through the use of chiral ligands. The synthesis of chiral pyrrolidine (B122466) derivatives has been achieved through chemoselective Dieckmann reactions, demonstrating a method for controlling stereochemistry in related nitrogen-containing heterocycles. researchgate.net

Kinetic and Thermodynamic Aspects of Pyridine Diamine Reactions

The study of kinetics provides insights into the rates of chemical reactions and the factors that influence them, while thermodynamics deals with the energy changes that accompany these transformations. For reactions involving this compound, both kinetic and thermodynamic parameters are essential for a complete mechanistic understanding.

Thermodynamic properties, such as the enthalpy of formation and heat capacity, have been determined for compounds like 2-aminopyridine and 4-aminopyridine (B3432731) through calorimetric measurements. asianpubs.orgresearchgate.netnist.gov For 2-aminopyridine, the molar enthalpy and entropy of the solid-liquid phase transition were found to be (18.33 ± 0.05) kJ mol⁻¹ and (55.53 ± 0.14) J K⁻¹ mol⁻¹, respectively. asianpubs.org The NIST Chemistry WebBook provides thermodynamic data for 4-aminopyridine, including its enthalpy of reaction. nist.govnist.gov

| Compound | Thermodynamic Parameter | Value |

| 2-Aminopyridine | Molar enthalpy of fusion | (18.33 ± 0.05) kJ mol⁻¹ asianpubs.org |

| 2-Aminopyridine | Molar entropy of fusion | (55.53 ± 0.14) J K⁻¹ mol⁻¹ asianpubs.org |

| 4-Aminopyridine | Enthalpy of reaction (ΔrH°) | 1494. ± 9.2 kJ/mol (de-protonation) nist.gov |

These data for simpler aminopyridines can serve as a baseline for estimating the thermodynamic properties of this compound, although the presence of the additional amino and ethyl groups will undoubtedly influence these values.

Influence of Substituents on Reactivity and Regioselectivity

The nature and position of substituents on the pyridine ring play a profound role in determining its reactivity and the regioselectivity of its reactions. In this compound, the two amino groups (one primary and one secondary) are electron-donating and will therefore influence the electronic properties of the pyridine nucleus.

The relative positions of the substituents are also critical. In this compound, the amino groups are at the 2- and 5-positions. The 2-amino group is ortho to the ring nitrogen, while the 5-amino group is meta. These positions will have different electronic influences on the other carbons in the ring, thereby affecting the regioselectivity of both electrophilic and nucleophilic attack. For instance, in nucleophilic aromatic substitution, the presence of an electron-withdrawing group is typically required to activate the ring. wikipedia.org The amino groups in this compound are activating for electrophilic substitution, but this type of reaction is generally difficult on the pyridine ring itself.

Coordination Chemistry and Ligand Design with N2 Ethylpyridine 2,5 Diamine

Ligand Properties of N2-Ethylpyridine-2,5-diamine

The coordination behavior of this compound is dictated by the presence of multiple donor atoms and the influence of the ethyl substituent on the pyridine (B92270) framework.

This compound possesses three potential donor nitrogen atoms: the pyridine ring nitrogen (N1), the primary amino nitrogen (N5), and the secondary ethylamino nitrogen (N2). This arrangement allows for several possible chelation modes. The parent compound, pyridine-2,5-diamine, is considered a versatile polydentate ligand. researchgate.net The presence of an ethyl group on the N2-amino group can influence which atoms coordinate to a metal center.

Typically, pyridine-based ligands coordinate to metal ions through the pyridine nitrogen atom. pvpcollegepatoda.org For this compound, a common chelation mode would involve the pyridine nitrogen (N1) and the N2-ethylamino nitrogen, forming a stable five-membered chelate ring. Another possibility is the coordination of the pyridine nitrogen (N1) and the N5-amino nitrogen, which would result in a less common four-membered ring. It is also conceivable that the ligand could act as a tridentate donor, involving all three nitrogen atoms, or as a bridging ligand connecting two metal centers. The preference for a particular chelation mode will depend on factors such as the nature of the metal ion, the steric bulk of the ethyl group, and the reaction conditions.

The introduction of substituents onto a ligand framework is a fundamental strategy for tuning the properties of the resulting metal complexes. In this compound, the ethyl group at the N2 position plays a crucial role in modifying both the steric and electronic environment of the ligand.

Steric Effects: The ethyl group introduces steric bulk near the N2-amino donor site. This steric hindrance can influence the coordination geometry of the metal complex, potentially favoring the formation of complexes with specific stereochemistries and preventing the coordination of bulky co-ligands. The steric properties of pyridine ligands are known to influence the structure of the resulting complexes.

Electronic Effects: The ethyl group is an electron-donating group. This inductive effect increases the electron density on the N2-amino nitrogen, enhancing its basicity and potentially strengthening its bond to a metal center. The electronic effects of substituents on the pyridine ring are known to alter the coordination properties of the ligand. nih.gov By modifying the alkyl group at the N2 position (e.g., replacing ethyl with methyl, propyl, etc.), it is possible to systematically tune the electronic and steric properties of the ligand, thereby influencing the reactivity and catalytic activity of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and properties.

Transition metal complexes of pyridine derivatives are well-documented. While specific studies on this compound are limited, the synthesis of complexes with related ligands provides insight into the expected chemistry.

Iron (Fe): Iron complexes with pyridine-based ligands are of interest for their catalytic activities. The synthesis of an Fe(II) complex with this compound would likely involve the reaction of an iron(II) salt, such as FeCl2, with the ligand in an inert atmosphere to prevent oxidation.

Copper (Cu): Copper(II) complexes with 2-ethylpyridine (B127773) have been synthesized and structurally characterized. nih.govnih.gov A plausible synthesis for a Cu(II) complex of this compound would involve reacting a copper(II) salt like CuCl2·2H2O with the ligand in a solvent such as methanol (B129727) or ethanol (B145695).

Zinc (Zn): Zinc(II) complexes with ortho-substituted pyridine ligands have been prepared, often resulting in tetrahedral geometries. rsc.org The reaction of a zinc salt, for example, Zn(OAc)2·2H2O, with this compound is expected to yield stable zinc complexes. ias.ac.in

Manganese (Mn): Manganese(II) complexes with pyridine-2,5-dicarboxylic acid N-oxide have been synthesized, demonstrating the affinity of manganese for pyridine-based ligands. nih.gov A manganese complex of this compound could likely be prepared by reacting a manganese(II) salt with the ligand.

Palladium (Pd): Palladium(II) complexes with various pyridine derivatives have been extensively studied for their catalytic applications. nih.govresearchgate.netnih.gov The synthesis of a palladium complex would typically involve reacting a palladium(II) precursor, such as [PdCl2(PhCN)2], with this compound.

A closely related ligand system, 5-amino-2-ethylpyridine-2-carboximidate, formed from the reaction of 5-amino-2-cyanopyridine with ethanol in the presence of metal salts, has been used to synthesize complexes of Cu(II), Co(II), Ni(II), and Mn(II). ias.ac.in

The coordination geometry of metal complexes containing this compound is expected to be influenced by the metal ion's preferred coordination number and the steric constraints imposed by the ligand. Based on studies of similar pyridine-based ligands, several geometries are possible.

For instance, copper(II) complexes with 2-ethylpyridine have been shown to adopt square planar or square pyramidal geometries. nih.govnih.gov Zinc(II) and cobalt(II) complexes with ortho-substituted pyridines can exhibit distorted tetrahedral structures. rsc.org For first-row transition metals like Fe, Cu, Zn, and Mn, octahedral geometries are also common, which could be achieved by the coordination of two tridentate this compound ligands or through the inclusion of co-ligands or solvent molecules in the coordination sphere.

The definitive determination of coordination geometries relies on single-crystal X-ray diffraction. Spectroscopic techniques such as IR and UV-Vis spectroscopy, along with magnetic susceptibility measurements, can provide valuable information about the coordination environment of the metal ion.

Applications in Homogeneous Catalysis

Metal complexes with pyridine-based ligands are widely employed as catalysts in a variety of organic transformations. While the catalytic applications of this compound complexes are not extensively reported, the behavior of closely related systems suggests potential utility in homogeneous catalysis.

A notable example is the use of copper, cobalt, nickel, and manganese complexes of a ligand derived from 5-amino-2-cyanopyridine and ethanol, namely 5-amino-2-ethylpyridine-2-carboximidate, as catalysts in the Henry reaction (nitroaldol reaction). ias.ac.in These complexes demonstrated good catalytic effects, achieving conversions between 69% and 87%. ias.ac.in This suggests that complexes of this compound could also be effective catalysts for this important carbon-carbon bond-forming reaction.

Furthermore, palladium complexes with pyridine ligands are known to be efficient catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.gov It is therefore plausible that palladium complexes of this compound could exhibit similar catalytic activity. The ability to tune the steric and electronic properties of the ligand by modifying the N2-substituent provides a pathway to optimize the performance of such catalysts.

Pyridine Diamine Ligands in C-H and C=C Bond Oxidations

While specific data on this compound is unavailable, the broader class of pyridine diamine ligands has been explored in oxidation catalysis. Iron complexes featuring such ligands, for instance, have been investigated as catalysts for the oxidation of C-H bonds. rsc.orgnih.govnih.gov The design of the ligand, including the nature of the amine substituents, plays a crucial role in the stability and reactivity of the catalytic system. The general principle involves the formation of a high-valent metal-oxo species that acts as the active oxidant. However, without specific studies on this compound, its efficacy in such catalytic oxidations remains purely speculative.

Asymmetric Catalysis with Chiral Pyridine Diamine Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. researchgate.netrsc.org Chiral diamines are a well-established class of ligands for a variety of asymmetric transformations. researchgate.netrsc.orgnih.gov The synthesis of chiral derivatives of pyridine diamines allows for the creation of a chiral environment around a metal center, which can induce stereoselectivity in a catalytic reaction.

While there is a wealth of research on chiral diamine ligands in general, no specific studies were found that describe the synthesis of a chiral version of this compound and its subsequent application in asymmetric catalysis. The potential of such a ligand would depend on the successful introduction of chirality, either in the ethyl group or elsewhere in the molecule, and its ability to effectively transfer that chirality during a catalytic cycle.

Supramolecular Chemistry and Self Assembly of N2 Ethylpyridine 2,5 Diamine Architectures

Hydrogen Bonding Networks in Pyridine (B92270) Diamine Systems

Hydrogen bonding is a critical directional interaction in the self-assembly of pyridine diamine systems. The parent molecule, pyridine-2,5-diamine, provides a foundational understanding of the hydrogen bonding motifs that can be anticipated for its N2-ethyl derivative. In the crystal structure of pyridine-2,5-diamine, the amino groups function as hydrogen bond donors, while the pyridine nitrogen atom and the amino nitrogen atoms can act as acceptors. nih.gov This leads to the formation of a three-dimensional network of intermolecular N—H⋯N hydrogen bonds. nih.gov

Specifically, the pyridine nitrogen atom is involved in accepting a hydrogen bond, which links two molecules into a centrosymmetric dimer. nih.gov Furthermore, the amino groups engage in additional N—H⋯N hydrogen bonds with neighboring molecules, creating a robust and consolidated crystal packing. nih.gov The nitrogen atoms of the amino groups in pyridine-2,5-diamine exhibit a trigonal-pyramidal geometry. nih.gov

For N2-Ethylpyridine-2,5-diamine, similar hydrogen bonding patterns are expected. The primary amine at the 5-position and the secondary amine at the 2-position both possess hydrogen atoms that can act as donors. The pyridine nitrogen remains a strong hydrogen bond acceptor. The presence of the ethyl group on one of the amino nitrogens will likely introduce steric hindrance that could modify the resulting hydrogen-bonding network compared to the unsubstituted parent compound, potentially leading to different packing arrangements and supramolecular synthons.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| N-H (of 5-amino group) | N (of pyridine ring) | Intermolecular Hydrogen Bond |

| N-H (of 5-amino group) | N (of amino group) | Intermolecular Hydrogen Bond |

| N-H (of 2-ethylamino group) | N (of pyridine ring) | Intermolecular Hydrogen Bond |

| N-H (of 2-ethylamino group) | N (of amino group) | Intermolecular Hydrogen Bond |

Crystal Engineering and Solid-State Structures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For pyridine diamine systems, the predictability of hydrogen bonding and π-π stacking interactions makes them attractive targets for crystal engineering. The solid-state structure of pyridine-2,5-diamine reveals a well-defined three-dimensional network held together by N—H⋯N hydrogen bonds, with no π-π interactions between the aromatic rings. nih.gov

The introduction of an ethyl group in this compound is a strategic modification in crystal engineering. This substituent can influence the crystal packing in several ways:

Steric Effects: The ethyl group can sterically hinder certain hydrogen bonding motifs that are observed in the parent diamine, potentially favoring the formation of alternative, less compact structures.

Solubility Modification: The ethyl group can alter the solubility of the molecule, which is a critical parameter in controlling crystallization conditions and potentially isolating different polymorphs or cocrystals.

The study of related pyridine-dicarboxamide derivatives has shown that conformational differences, such as planar, semi-skew, and skew conformations of carboxamide groups, can arise from variations in substitution. nih.gov Similarly, the orientation of the ethyl group in this compound will be a key determinant of its solid-state structure.

Formation of Metal-Organic Frameworks (MOFs) and Cocrystals

This compound is a promising candidate as a building block, or "linker," for the construction of metal-organic frameworks (MOFs) and cocrystals. MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. mdpi.commdpi.com

The suitability of pyridine-2,5-diamine and its derivatives for this purpose stems from the presence of multiple coordination sites. nih.gov The pyridine nitrogen and the two amino nitrogens can all act as Lewis bases, coordinating to metal centers. The ethyl group in this compound can serve to modify the pore environment within a resulting MOF, potentially influencing its gas sorption or catalytic properties. The synthesis of MOFs often involves solvothermal reactions where the metal salt and the organic linker are heated in a solvent. rsc.org

Cocrystals are multi-component crystals where the components are held together by non-covalent interactions, such as hydrogen bonds. The ability of this compound to form predictable hydrogen bonds makes it an excellent candidate for cocrystal formation with other molecules, known as "coformers," that have complementary hydrogen bonding sites, such as carboxylic acids. The formation of cocrystals can be used to modify the physicochemical properties of a substance, such as its melting point and solubility.

Table 2: Potential Applications in Material Synthesis

| Material Type | Role of this compound | Potential Interacting Partners |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Metal ions (e.g., Co(II), Zn(II), Cd(II)) |

| Cocrystals | Cocrystal Former | Carboxylic acids, amides, other hydrogen bond donors/acceptors |

Host-Guest Chemistry and Molecular Recognition

The structures formed through the self-assembly of this compound, particularly in the context of MOFs or larger supramolecular cages, can exhibit host-guest chemistry. The pores or cavities within these structures can be of a suitable size and chemical nature to encapsulate smaller "guest" molecules.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The recognition process is driven by the same non-covalent interactions that govern self-assembly, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The functional groups of this compound lining the cavity of a host structure would determine its selectivity for different guests. For example, the presence of N-H groups could favor the binding of guest molecules that are hydrogen bond acceptors. The ethyl group could contribute to a more hydrophobic pocket, favoring the inclusion of nonpolar guests.

While specific examples involving this compound are not yet prevalent in the literature, the principles of host-guest chemistry are well-established for related supramolecular systems.

Self-Assembly Processes and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the initial self-assembly process is dictated by the formation of hydrogen bonds and π-π stacking interactions, leading to the formation of fundamental supramolecular synthons.

These primary structures can then serve as building blocks for the formation of larger, more complex hierarchical structures. For instance, hydrogen-bonded chains or sheets could further assemble through weaker van der Waals forces to form a three-dimensional crystal. In the context of MOFs, the coordination of this compound to metal centers creates a primary framework, which can then interpenetrate or stack to form a more complex, hierarchical final structure. The study of Schiff bases derived from related diamines has shown how different motifs of nitrogen-hydrogen interactions can lead to the formation of centrosymmetric dimers, which are a form of self-assembled supermolecule. semanticscholar.org The precise control over experimental conditions, such as solvent, temperature, and concentration, is crucial for directing the self-assembly process towards the desired hierarchical structure.

Computational and Theoretical Chemistry Studies of N2 Ethylpyridine 2,5 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For N2-Ethylpyridine-2,5-diamine, such studies would provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of this compound would be the first step in its theoretical characterization. This would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Furthermore, DFT calculations would elucidate the electronic structure of the molecule. This includes mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability.

Ab Initio Methods in Elucidating Reaction Pathways

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, can provide a more rigorous understanding of chemical reactions. For this compound, ab initio calculations could be employed to explore potential reaction pathways. This would involve mapping the potential energy surface for various reactions, identifying transition states, and calculating activation energies. Such studies are crucial for predicting how the molecule might behave in different chemical environments and for designing synthetic routes.

Spectroscopic Property Predictions and Validation

Computational spectroscopy is a vital tool for interpreting experimental spectra and for predicting the spectroscopic signatures of unknown molecules. For this compound, computational predictions of its various spectra would be invaluable for its identification and characterization.

Vibrational Spectra Simulations (IR, Raman)

The simulation of infrared (IR) and Raman spectra is a common application of quantum chemical calculations. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the structure of the synthesized molecule. The vibrational modes can also be visualized, providing a detailed picture of the atomic motions associated with each spectral peak.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. Comparing the predicted chemical shifts with experimental values is a crucial step in confirming the molecular structure and assigning the peaks in the NMR spectrum.

UV-Vis Absorption and Emission Spectra Analysis

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. These calculations provide information about the electronic transitions occurring within the molecule, such as π-π* and n-π* transitions, which are responsible for its color and photophysical properties.

Intermolecular Interaction Analysis

A thorough review of scientific literature reveals a significant gap in the specific computational analysis of intermolecular interactions for this compound. While general principles of intermolecular forces are well-established, detailed studies applying these to the target molecule are not publicly available. The following sections outline the types of analyses that would be critical in characterizing its behavior, based on studies of analogous pyridine-containing systems.

Hydrogen Bonding Characterization (e.g., QTAIM)

Currently, there are no specific studies that have employed the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the hydrogen bonding of this compound. QTAIM is a powerful theoretical framework that analyzes the topology of the electron density to define atomic interactions, including hydrogen bonds. Such an analysis for this compound would involve locating bond critical points (BCPs) between the hydrogen atoms of the amino groups and the nitrogen atom of the pyridine (B92270) ring or other acceptor atoms in a condensed phase or molecular cluster. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature of these hydrogen bonds. For related aminopyridine molecules, QTAIM has been used to elucidate the strengths of N-H···N and N-H···O interactions, which are crucial for understanding their crystal packing and solution-state behavior.

Table 1: Hypothetical QTAIM Parameters for Hydrogen Bonds in this compound

| Bond Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

|---|---|---|

| N-H···N (intermolecular) | Data not available | Data not available |

| N-H···O (with solvent) | Data not available | Data not available |

Note: This table is illustrative and requires data from specific computational studies on this compound.

π-π Stacking Interactions

No dedicated computational studies on the π-π stacking interactions of this compound have been found in the existing literature. The pyridine ring in the molecule suggests the potential for π-π stacking, an important non-covalent interaction that influences the structure of materials and biological systems. Computational analysis of such interactions would typically involve geometry optimizations of dimeric or larger clusters of the molecule to find stable stacking arrangements (e.g., parallel-displaced or T-shaped). The interaction energies, corrected for basis set superposition error (BSSE), would be calculated to determine the strength of these interactions. Studies on other pyridine derivatives have shown that the nature and position of substituents significantly affect the geometry and energy of π-π stacking.

Reaction Mechanism Elucidation via Computational Modeling

As of the latest literature search, there are no published computational studies elucidating specific reaction mechanisms involving this compound. Computational modeling, particularly using Density Functional Theory (DFT), is a standard tool for investigating reaction pathways, transition states, and activation energies. For a molecule like this compound, such studies could explore its role in nucleophilic aromatic substitution, electrophilic substitution on the pyridine ring, or its behavior in polymerization reactions. The lack of such studies indicates an opportunity for future research to understand and predict the chemical reactivity of this compound.

Ligand Design and Catalyst Optimization through Theoretical Studies

There is no available research detailing the use of this compound in ligand design or catalyst optimization based on theoretical studies. The presence of multiple nitrogen atoms makes it a potential candidate as a chelating ligand in coordination chemistry. Theoretical studies would be invaluable in this context for:

Predicting Coordination Modes: Calculating the relative energies of different coordination isomers with various metal centers.

Evaluating Ligand Field Effects: Using computational methods to understand how the electronic properties of the ligand influence the d-orbital splitting of the metal center.

Optimizing Catalytic Cycles: Modeling the elementary steps of a potential catalytic reaction to identify rate-determining steps and design more efficient catalysts.

The pyridine scaffold is central to many existing ligands and catalysts, and theoretical insights into the specific properties of the N2-ethyl and 5-amino substituted variant would be highly beneficial for its application in these areas.

Despite the potential utility of this compound in various chemical contexts, there is a clear absence of specific computational and theoretical studies on this molecule in the publicly accessible scientific literature. The foundational analyses of its intermolecular interactions, reactivity, and coordination properties remain to be performed. The fields of computational chemistry and theoretical analysis offer powerful tools to fill these knowledge gaps, which would undoubtedly accelerate the rational design and application of this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignments

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of N2-Ethylpyridine-2,5-diamine. These two methods are complementary; molecular vibrations that are strong in IR are often weak in Raman, and vice versa.

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine (B92270) ring, the primary and secondary amine groups, and the ethyl substituent.

Key Expected Vibrational Modes:

N-H Stretching: The primary amine (-NH2) and secondary amine (-NH-) groups will show stretching vibrations. Typically, primary amines display two bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region, while secondary amines show a single, often weaker, band in the same range.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are anticipated above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group (-CH2CH3) will appear in the 2850-2960 cm⁻¹ range.

C=C and C=N Ring Stretching: The pyridine ring vibrations, involving the stretching of C=C and C=N bonds, are expected to produce a series of characteristic bands in the 1400-1600 cm⁻¹ region. For a related compound, 2-amino-5-methylpyridine, bands around 3444 and 3335 cm⁻¹ are attributed to N-H vibrations. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group is typically observed between 1590 and 1650 cm⁻¹.

C-N Stretching: The stretching vibrations for aromatic C-N bonds are found in the 1250-1360 cm⁻¹ region, while aliphatic C-N stretches occur between 1020 and 1250 cm⁻¹.

The table below summarizes the predicted key vibrational frequencies based on characteristic group frequencies and data from similar molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Asymmetric & Symmetric N-H Stretch (-NH₂) | 3350 - 3500 | FT-IR, Raman |

| N-H Stretch (-NH-) | 3300 - 3450 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| N-H Bend (-NH₂) | 1590 - 1650 | FT-IR |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 | FT-IR, Raman |

| Aromatic C-N Stretch | 1250 - 1360 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum would confirm the presence of the ethyl group and the specific substitution pattern on the pyridine ring. The chemical shifts (δ) are influenced by the electron-donating amino groups and the electronegative pyridine nitrogen.

Predicted ¹H NMR Spectral Data:

Aromatic Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would confirm the 2,5-substitution.

Amine Protons: The protons of the -NH₂ and -NH- groups will likely appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

Ethyl Group Protons: The ethyl group will exhibit a characteristic pattern: a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl group. The chemical shifts of the ring carbons are significantly affected by the attached amino groups and the ring nitrogen.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts and multiplicities.

Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (ethyl) | ~1.2 | Triplet | ~7 |

| -CH₂- (ethyl) | ~3.2 | Quartet | ~7 |

| -NH- (ethylamino) | Broad singlet | - | - |

| -NH₂ (amino) | Broad singlet | - | - |

| H-3 (ring) | ~7.0 | Doublet of doublets | J(H3-H4) ~8-9, J(H3-H6) ~2-3 |

| H-4 (ring) | ~6.4 | Doublet | J(H4-H3) ~8-9 |

Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl) | ~15 |

| -CH₂- (ethyl) | ~40 |

| C-4 (ring) | ~110 |

| C-3 (ring) | ~120 |

| C-5 (ring) | ~135 |

| C-6 (ring) | ~138 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In this compound, the principal chromophore is the substituted pyridine ring.

The expected electronic transitions include:

π → π* transitions: These high-energy transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine system. They typically result in strong absorption bands.

n → π* transitions: These transitions involve the promotion of non-bonding electrons (from the nitrogen lone pairs of the amino groups and the pyridine ring) to π* antibonding orbitals. These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions.

The presence of two electron-donating amino groups on the pyridine ring is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. The specific λmax values can also be influenced by the solvent polarity. Studies on similar heterocyclic systems show that absorption bands in the 250 to 390 nm region can be attributed to π → π* and n → π* transitions. researchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of a compound. For this compound (C₇H₁₁N₃), the calculated monoisotopic mass is approximately 137.095 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the molecular formula.

Electron Ionization (EI) mass spectrometry would also provide information on the molecule's structure through its fragmentation pattern. The molecular ion peak (M⁺˙) would be observed at m/z 137.

Predicted Fragmentation Pathways:

Loss of an ethyl radical: A common fragmentation for ethyl-substituted compounds is the cleavage of the C-C bond, leading to the loss of a methyl radical (•CH₃, 15 Da) to form an [M-15]⁺ ion, or the loss of an ethyl radical (•CH₂CH₃, 29 Da) via α-cleavage next to the nitrogen, resulting in a prominent [M-29]⁺ ion at m/z 108.

Ring Cleavage: Fragmentation of the pyridine ring can also occur, though these pathways are often more complex.

The predicted major fragments are summarized in the table below.

| m/z Value | Identity |

| 137 | [M]⁺˙ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 108 | [M - CH₂CH₃]⁺ |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in the solid state. While specific crystal structure data for this compound is not available, the crystal structure of the parent compound, Pyridine-2,5-diamine, provides an excellent model.

In the crystal structure of Pyridine-2,5-diamine, the molecule's geometry is influenced by the electronic effects of the amino groups and the pyridine nitrogen. researchgate.net The intracyclic angles vary, with the smallest angle at the C5 carbon (bearing an amino group) and the largest at the C6 carbon (ortho to the ring nitrogen). researchgate.net The nitrogen atoms of the amino groups exhibit a trigonal-pyramidal geometry and are slightly out of the pyridine plane. researchgate.net The crystal packing is dominated by a network of intermolecular N—H···N hydrogen bonds. researchgate.net

The introduction of an N-ethyl group in this compound would be expected to introduce some steric bulk, potentially influencing the crystal packing and the planarity of the ethylamino group relative to the pyridine ring. However, the fundamental bond lengths and angles of the pyridine core should remain similar.

The table below presents the crystallographic data for the closely related Pyridine-2,5-diamine.

Table: Crystal Data for Pyridine-2,5-diamine

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.14 |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 11.4447 (11) |

| b (Å) | 7.1447 (7) |

| c (Å) | 12.8030 (12) |

| V (ų) | 1046.89 (17) |

| Z | 8 |

Data sourced from Acta Crystallographica Section E researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as free radicals. The electrochemical oxidation of this compound could generate a radical cation, [C₇H₁₁N₃]⁺˙, which could be studied by EPR spectroelectrochemistry.

While no EPR studies have been reported for this specific compound, the technique would provide valuable information about the electronic structure of its radical intermediate. The EPR spectrum would be characterized by its g-factor and hyperfine coupling constants.

g-factor: The g-factor would be close to that of a free electron (~2.0023) but would be slightly shifted due to spin-orbit coupling, providing some information about the orbital character of the unpaired electron.

Hyperfine Coupling: The interaction of the unpaired electron's spin with the magnetic nuclei in the molecule (¹⁴N and ¹H) would lead to hyperfine splitting of the EPR signal. Analysis of these splitting patterns would reveal the hyperfine coupling constants (a), which are proportional to the spin density at each nucleus. This allows for the mapping of the unpaired electron's distribution across the molecule, identifying which atoms bear the most radical character. Studies on other nitrogen heterocyclic radicals confirm that the unpaired electron typically resides in the π system of the ligand.

Thermal Analysis Techniques (e.g., TGA, DSC) for Thermal Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and phase behavior of a material as a function of temperature.

Differential Scanning Calorimetry (DSC): A DSC thermogram would reveal phase transitions such as melting. For this compound, one would expect to observe a sharp endothermic peak corresponding to its melting point. For the related 3,4-diaminopyridine dihydrogen phosphate, melting is observed with a peak around 215 °C, which is immediately followed by decomposition. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The TGA curve for this compound would show a stable baseline up to its decomposition temperature, at which point a significant mass loss would be recorded. For 2,6-Diaminopyridine (B39239), thermal degradation is observed to occur in a single step. researchgate.net This provides information on the compound's thermal stability and the temperature range in which it begins to degrade.

The table below shows thermal analysis data for a related diaminopyridine compound, which can serve as a reference for the expected behavior of this compound.

Table: Thermal Analysis Data for 2,6-Diaminopyridine

| Technique | Observation | Temperature (°C) |

|---|---|---|

| DTA | Endothermic Peak (Melting) | 120.64 |

| DTA | Endothermic Peak | 199.35 |

| TGA | Onset of Decomposition | > 200 |

Data adapted from a study on 2,6-Diaminopyridine. researchgate.net

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods are pivotal in elucidating the redox properties of chemical compounds, providing insights into their electron transfer capabilities and potential applications in areas such as materials science and catalysis. Cyclic voltammetry (CV) is a particularly powerful and widely used electroanalytical technique for studying the electrochemical behavior of electroactive species. gamry.comwikipedia.org It can be employed to determine the redox potentials, reversibility of electron transfer processes, and kinetics of electrode reactions. gamry.com

A typical cyclic voltammetry experiment for this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and measuring the current response as the potential of a working electrode is swept linearly with time. wikipedia.org The resulting voltammogram, a plot of current versus potential, would be expected to show at least one anodic peak corresponding to the oxidation of the diamine. The presence of two amino groups and an ethyl substituent on the pyridine ring would influence the oxidation potential. The electron-donating nature of these groups would likely make the compound easier to oxidize compared to unsubstituted pyridine.

The characteristics of the anodic peak, such as its shape and the dependence of the peak current on the scan rate, would provide information about the nature of the electrode process. For instance, a linear relationship between the peak current and the square root of the scan rate would suggest a diffusion-controlled process, which is common for species in solution. researchgate.net

The reversibility of the oxidation process could be assessed by the presence and characteristics of a corresponding cathodic peak on the reverse scan. The separation between the anodic and cathodic peak potentials (ΔEp) is a key indicator of the electron transfer kinetics.

While detailed quantitative data for this compound is not available, a hypothetical data table based on the expected outcomes of a cyclic voltammetry experiment is presented below to illustrate the type of information that would be obtained.

| Parameter | Expected Observation | Information Gained |

|---|---|---|

| Anodic Peak Potential (Epa) | A distinct peak in the positive potential range. | The potential at which the compound is oxidized. |

| Cathodic Peak Potential (Epc) | May or may not be present on the reverse scan. | Indicates the reversibility of the oxidation process. |

| Peak Current (ipa) | Proportional to the concentration and the square root of the scan rate. | Relates to the concentration of the analyte and the nature of mass transport. |

| Peak Separation (ΔEp = Epa - Epc) | Value would be compared to the theoretical value for a reversible one-electron process (~59 mV at 25°C). | Provides insight into the kinetics of the electron transfer. |

Further electrochemical studies on this compound would be necessary to experimentally determine these parameters and fully characterize its redox properties.

Emerging Research Applications in Chemical Sciences

Role in Advanced Materials Development

Pyridine (B92270) diamine derivatives are valuable monomers and building blocks in the synthesis of advanced materials due to the reactive nature of their amine groups and the inherent properties of the pyridine ring.

While specific research detailing N2-Ethylpyridine-2,5-diamine in polymer applications is limited, the broader class of pyridine-based diamines is utilized in the synthesis of high-performance polymers. For instance, pyridine dicarboxylic acids, which share structural similarities, are reacted with tetraamine (B13775644) compounds to produce a series of pyridine-based polybenzimidazoles (PPBIs). benicewiczgroup.com These polymers are synthesized via polycondensation and are notable for their high thermal stability, making them suitable for applications such as high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The incorporation of the pyridine moiety into the polymer backbone is a key strategy for creating materials with enhanced thermal and mechanical properties. researchgate.net Similarly, diamines containing pyridine units are used to create novel polyimides that exhibit good solubility in aprotic solvents and excellent thermal stability. researchgate.net

The general reactivity of diamines as monomers suggests that this compound could serve as a precursor for various polymers. Aluminum-based catalysts with pyridine-amido ligands have been developed for the stereospecific polymerization of 1,3-butadiene, demonstrating the role of pyridine derivatives in catalytic polymerization processes. rsc.org

The integration of pyridine diamine derivatives into functional nanomaterials is an area of ongoing research. The amine groups present in these molecules can act as anchoring points or coordinating agents for metal nanoparticles. For example, 4-(Dimethylamino)pyridine (DMAP), a related pyridine derivative, has been used in the electroless synthesis of gold nanotubes, where it can adsorb onto the surface of metal nanoparticles. researchgate.net This suggests that the amine functionalities on this compound could be similarly employed to functionalize the surface of nanomaterials, thereby modifying their chemical and physical properties.

Furthermore, pyridine-containing compounds are used as linkers in the formation of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in catalysis and materials science. cd-bioparticles.netcd-bioparticles.net The defined geometry and reactive amine groups of molecules like Pyridine-2,5-diamine make them suitable building blocks for these ordered nanostructures. cd-bioparticles.net

Precursors in Organic Synthesis and Fine Chemicals Production

This compound serves as a valuable building block in organic synthesis for the production of more complex molecules and fine chemicals. Fine chemicals are pure, complex substances produced in relatively small quantities for specialized applications, such as pharmaceuticals and agrochemicals. The dual amine functionalities of pyridine diamines, with their differing reactivity, allow for sequential and selective chemical transformations.

The synthesis of various substituted diamines is a critical step in creating precursors for pharmaceuticals and other bioactive molecules. For instance, the Chichibabin reaction can be used to produce 2,6-diaminopyridine (B39239) from pyridine, which then serves as a starting material for further derivatization. google.com Selective hydrogenation of nitropyridines is another key industrial reaction used to produce aminopyridines, which are crucial intermediates. acs.org The availability of this compound as a commercial chemical building block facilitates its use in synthesizing a wide range of heterocyclic compounds and kinase inhibitors for drug discovery research. bldpharm.comchemicalbook.com

Mechanistic Studies of Enzyme Inhibition by Pyridine Diamine Derivatives

The pyridine diamine scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective enzyme inhibitors. Researchers extensively modify this core to study structure-activity relationships (SAR) and optimize inhibitor efficacy.

Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in numerous diseases, including metabolic disorders and Alzheimer's disease. nih.gov Consequently, it is a significant target for drug discovery. A novel series of potent GSK3 inhibitors was developed based on derivatives of 5-nitro-N2-(2-(pyridine-2ylamino)ethyl)pyridine-2,6-diamine. nih.gov These compounds demonstrated high potency in the low nanomolar range and remarkable selectivity for GSK3 over other kinases. nih.gov

Further research has explored other pyridine-containing scaffolds. For example, 5-(heteroarylmethylene)hydantoins, where one of the heteroaryls is a pyridine ring, have been evaluated for GSK-3β inhibition. mdpi.com Computational docking studies of these inhibitors revealed key interactions, such as hydrogen bonding with the backbone residue Val135 in the active site of GSK-3β. mdpi.com

| Compound Class | Target | Key Findings |

| 5-nitro-N2-(2-(pyridine-2ylamino)ethyl)pyridine-2,6-diamine derivatives | GSK3 | Achieved low nanomolar potency and high selectivity. nih.gov |

| Imidazo[1,2-b]pyridazine derivatives | GSK-3β | Identified potent, brain-penetrant inhibitors that lowered phosphorylated tau levels in vivo. nih.gov |

| 5-(Heteroarylmethylene)hydantoins | GSK-3β | Showed inhibitory activity in the low-micromolar range; docking studies identified key hydrogen bonding interactions. mdpi.com |

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor signaling, making it a promising target for cancer immunotherapy. chemrxiv.orgnih.gov Inhibiting HPK1 can enhance the immune response against tumors. The development of small-molecule HPK1 inhibitors is an active area of research, with pyridine diamine derivatives playing a central role.

One significant line of research focuses on quinazoline-2,5-diamine derivatives, which are structurally analogous to pyridine diamines. chemrxiv.orgresearchgate.net Through extensive structure-activity relationship (SAR) studies, researchers have optimized these scaffolds to achieve high potency. Molecular modeling of these compounds indicates a type I (DFG-in) binding mode, where the diamine core forms critical hydrogen bonds with hinge residues (Glu92 and Cys94) in the ATP-binding site of HPK1. researchgate.net

Another class of inhibitors is based on pyrazolopyridine derivatives. nih.gov SAR studies on this scaffold led to compounds with potent enzymatic and cellular activity, as well as good kinase selectivity. nih.gov Optimization efforts often focus on improving potency while minimizing off-target effects on other kinases. acs.org

| Compound Series | HPK1 IC50 | Key Structural Features / SAR Insights |

| Quinazoline-2,5-diamine Analogue (Compound 7a) | Very Low Activity | The cis-conformation of the amide moiety was energetically favored but inactive; a trans-conformation is required for binding. researchgate.net |

| Isoquinoline-3,8-diamine (Compound 6) | 3.1 nM | Acts as a potent reference compound; the diamine motif forms key hydrogen bonds with the kinase hinge region. researchgate.net |

| Pyrazolopyridine Derivative (Compound 3) | Ki = 28 nM | Incorporation of a 2'-fluoro group on a biaryl system improved binding affinity eightfold by twisting the molecular conformation. nih.gov |

| Macrocyclic 2,4-diaminopyrimidine (B92962) (Compound 21) | 1.0 nM | Macrocyclization proved to be an effective strategy for designing novel, highly potent HPK1 inhibitors. nih.gov |

These studies highlight how the pyridine diamine scaffold serves as a versatile template for designing potent kinase inhibitors through systematic chemical modification and detailed mechanistic investigation.

Research into Antimicrobial Properties of Pyridine Diamine Frameworks

The pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide range of therapeutic properties, including antimicrobial, antiviral, and antitumor activities. nih.govmdpi.com The unique structure of the pyridine ring, sometimes combined with other heterocycles, can interact with specific proteins, defining its antimicrobial selectivity. nih.gov Consequently, the synthesis and evaluation of novel pyridine compounds are a significant focus of current research, aimed at discovering new agents to combat drug-resistant pathogens. nih.gov

Research has shown that various substituted pyridine derivatives exhibit considerable antimicrobial activity against a spectrum of pathogens. mdpi.com Studies have evaluated these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov For instance, certain novel series of pyridine derivatives have shown moderate to high antibacterial activity, with some compounds demonstrating potency twice that of control drugs like gatifloxacin. nih.gov Similarly, specific isonicotinic acid hydrazide derivatives with particular substitutions were found to be highly active antimicrobial agents, with activities surpassing standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyridine ring. researchgate.net For example, a series of C-2 and C-6 substituted pyridines showed a range of modest in vitro activity against P. aeruginosa, S. aureus, Streptococcus mutans, and the fungus Candida albicans. researchgate.net The introduction of moieties like imidazo[2,1-b] rsc.orgresearchgate.netnih.govthiadiazole to the pyridine framework has also yielded compounds with significant antibacterial and antifungal properties. nih.gov The findings from various studies highlight the potential of pyridine diamine frameworks as a foundation for developing new antimicrobial agents.

Table 1: Examples of Antimicrobial Activity in Substituted Pyridine Derivatives

| Compound Class/Derivative | Target Microorganism | Observed Activity (MIC*) | Reference |

|---|---|---|---|

| 4-F substituted pyridine-thiadiazole | Fungus ATCC 9763 | 8 µg/mL (equivalent to fluconazole) | nih.gov |

| Pyridine-thiadiazole derivative (17d) | Bacteria | 0.5 µg/mL (twice the activity of gatifloxacin) | nih.gov |

| Substituted Mannich bases (12, 15, 16, 17) | P. aeruginosa, E. coli (Gram-negative) | 6.25–12.5 μg mL−1 | nih.gov |

| Substituted Mannich bases (12, 15, 16, 17) | B. subtilis, S. aureus (Gram-positive) | 6.25–12.5 μg mL−1 | nih.gov |

| C-2, C-6 substituted pyridines (7, 8) | S. aureus | 75 µg/mL | researchgate.net |

*MIC = Minimum Inhibitory Concentration

Studies on Pyridine Diamines as Chemical Intermediates in Dye Chemistry

Pyridine derivatives, including diamine compounds like this compound, serve as crucial chemical intermediates in the synthesis of various dyes, particularly azo dyes. researchgate.net Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system that is responsible for the color of the compound. The synthesis of these dyes typically involves a two-step process: diazotization followed by an azo coupling reaction. jchemrev.com

In this process, a primary aromatic amine, referred to as the diazo component, is treated with a diazotizing agent like sodium nitrite (B80452) in an acidic solution at low temperatures to form a reactive diazonium salt. jchemrev.comijirset.com This diazonium salt is then reacted with a nucleophilic coupling component. Pyridine diamines are effective coupling components because the amino groups on the pyridine ring are electron-donating, which activates the ring system for electrophilic substitution by the diazonium salt. nih.gov

The inclusion of a pyridine ring in the final dye molecule can offer several advantages, such as deepening the color (a bathochromic shift) and improving the dye's fastness properties on fibers. researchgate.netnih.gov The small molecular structure of pyridine-based dyes can also enhance their dyeability on synthetic fabrics like polyester. researchgate.net The versatility of the azo coupling reaction allows for the creation of a vast array of colors by varying the diazo and coupling components. rsc.org Patents for thermal dye transfer materials have cited related compounds such as N2,N2-Diethyl-6-methylpyridine-2,5-diamine, underscoring the industrial relevance of this class of intermediates in dye technology. chiralen.com

Table 2: Generalized Components in Azo Dye Synthesis

| Role in Synthesis | Component Type | Example | Function |

|---|---|---|---|

| Diazo Component | Primary Aromatic Amine | Substituted Anilines | Forms the diazonium salt after reacting with the diazotizing agent. rsc.org |

| Diazotizing Agent | Nitrite Salt & Acid | Sodium Nitrite (NaNO₂) / HCl | Converts the primary amine into a diazonium salt (Ar-N₂⁺). nih.gov |

| Coupling Component | Electron-rich Nucleophile | This compound | Reacts with the diazonium salt to form the final azo dye molecule. nih.gov |

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for N2-Ethylpyridine-2,5-diamine

While classical methods for synthesizing substituted pyridines exist, the development of novel, efficient, and selective strategies for this compound and its derivatives is a primary research goal. Current multistep syntheses can be inefficient, limiting the availability of these compounds for broader applications. Future research will likely pursue more elegant and sustainable synthetic pathways.

Key areas of focus include:

Late-Stage Functionalization: Developing methods for the direct C-H functionalization of simpler pyridine (B92270) precursors would allow for the late-stage introduction of the ethylamino and amino groups, significantly shortening synthetic sequences.

Flow Chemistry: Utilizing microreactor and flow chemistry technologies could enable safer, more scalable, and higher-yielding syntheses by allowing precise control over reaction parameters and minimizing the handling of potentially hazardous intermediates.

Biocatalysis: Exploring enzymatic routes for the selective amination of pyridine rings could offer a green and highly selective alternative to traditional chemical methods.

Alternative synthetic approaches, drawing from methodologies developed for other chiral diamines, could also be adapted. For instance, two-route syntheses involving the ring-opening of aziridines or the nucleophilic substitution of sulfamidates have shown promise for preparing enantiomerically pure vicinal diamines and could be explored for producing chiral derivatives of this compound. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Aziridine (B145994) Ring Opening | Access to chiral diamines, high stereoselectivity. mdpi.com | Synthesis of appropriate pyridine-substituted aziridine precursors. |

| Sulfamidate Nucleophilic Substitution | Provides different regioisomers compared to other methods. mdpi.com | Multi-step process involving oxidation and substitution. |

| Direct C-H Amination | Atom economy, reduced step count. | Controlling regioselectivity on the pyridine ring. |

Exploration of New Catalytic Systems Based on Pyridine Diamine Ligands

Pyridine-based ligands are integral to coordination chemistry and catalysis. nih.govacs.org The this compound scaffold, with its multiple nitrogen donor sites, is an excellent candidate for developing novel catalytic systems. The electronic properties of the pyridine ring and the steric environment around the metal center can be fine-tuned by modifying the substituents, making it a versatile platform for ligand design.

Future research is expected to explore the use of this compound and its derivatives as ligands in a variety of catalytic transformations:

Cross-Coupling Reactions: Pd(II) complexes with pyridine ligands have demonstrated efficacy as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. nih.govacs.org Similarly, copper(I) complexes with pyridine-based ligands are effective for C-N cross-coupling. tandfonline.com Complexes of this compound could offer unique reactivity or stability in these transformations.

Asymmetric Catalysis: The introduction of chiral centers, for example, by using a chiral ethyl group or by derivatizing the second amino group, could produce ligands for asymmetric catalysis, a field of immense importance in pharmaceutical and fine chemical synthesis.

Acyl-Transfer Reactions: Derivatives of diaminopyridines have been investigated as catalysts for acyl-transfer reactions, with their activity depending heavily on the substitution pattern at the amine nitrogens. researchgate.net

| Metal Center | Potential Catalytic Application | Rationale |